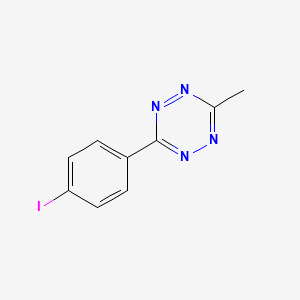
3-(4-碘苯基)-6-甲基-1,2,4,5-四嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine: is an organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This specific compound is characterized by the presence of an iodophenyl group at the 3-position and a methyl group at the 6-position of the tetrazine ring
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules and heterocycles.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Probes: It can act as a probe in studying biological processes and interactions at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Radiopharmaceuticals: The iodophenyl group can be radiolabeled for use in diagnostic imaging and radiotherapy.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Sensors: It may be incorporated into sensor devices for detecting various chemical or biological analytes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable tetrazine precursor.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring, potentially leading to hydrazine derivatives.
Substitution: Substituted tetrazine derivatives with various functional groups replacing the iodine atom.
作用机制
Molecular Targets and Pathways: The mechanism of action of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine depends on its specific application. In bioconjugation, the compound reacts with biomolecules through click chemistry, forming stable covalent bonds. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
3-(4-Iodophenyl)-1,2,4,5-tetrazine: Lacks the methyl group at the 6-position.
3-(4-Bromophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a bromophenyl group instead of an iodophenyl group.
3-(4-Chlorophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a chlorophenyl group instead of an iodophenyl group.
Uniqueness: The presence of the iodophenyl group in 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine imparts unique reactivity, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable functional group for further chemical modifications.
属性
IUPAC Name |
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAZOECVVBJPEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














